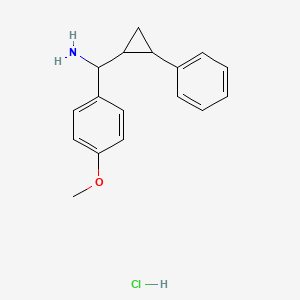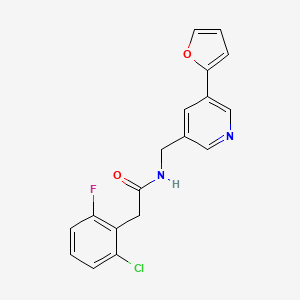
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in treating various diseases. It is commonly referred to as CFM-2, and it belongs to the class of molecules known as small-molecule inhibitors.
作用機序
CFM-2 works by inhibiting the activity of a protein called FAK (focal adhesion kinase). FAK is a protein that plays a crucial role in cell adhesion, migration, and survival. Overexpression of FAK has been linked to the development of various diseases, including cancer and fibrosis. CFM-2 inhibits the activity of FAK, thereby preventing the progression of these diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells. CFM-2 has also been shown to reduce the production of collagen, which is a key component of fibrotic tissue. Additionally, CFM-2 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to study its effects on cells and tissues. CFM-2 is also relatively stable and can be stored for extended periods. However, CFM-2 has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and skilled personnel to synthesize. Additionally, CFM-2 has limited solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
CFM-2 has shown promising results in preclinical studies, and there is a need for further research to determine its potential applications in treating various diseases. Some of the future directions for CFM-2 research include:
1. Studying the effects of CFM-2 on different types of cancer cells to determine its potential as a broad-spectrum anti-cancer agent.
2. Investigating the effects of CFM-2 on the immune system to determine its potential as an immunomodulatory agent.
3. Studying the pharmacokinetics and pharmacodynamics of CFM-2 to determine its optimal dosage and administration route.
4. Investigating the potential of CFM-2 in combination with other drugs to enhance its efficacy in treating various diseases.
Conclusion:
CFM-2 is a small-molecule inhibitor that has shown promising results in preclinical studies for its potential applications in treating various diseases. It works by inhibiting the activity of FAK, a protein that plays a crucial role in cell adhesion, migration, and survival. CFM-2 has several advantages for lab experiments, including its small size and relative stability. However, it also has some limitations, including its complex synthesis process and limited solubility in water. Further research is needed to determine the full potential of CFM-2 in treating various diseases.
合成法
The synthesis of CFM-2 involves the use of several chemical reactions. The first step involves the synthesis of 2-chloro-6-fluoroaniline, which is then reacted with furan-2-carbaldehyde to produce 2-(2-chloro-6-fluorophenyl)-furan-2-yl-methanol. The product is then reacted with 3-cyanopyridine to produce 2-(2-chloro-6-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. The synthesis of CFM-2 is a complex process that requires skilled personnel and specialized equipment.
科学的研究の応用
CFM-2 has been extensively studied for its potential applications in treating various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. CFM-2 has been studied for its potential in treating lung fibrosis, liver fibrosis, and pancreatic cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-3-1-4-16(20)14(15)8-18(23)22-10-12-7-13(11-21-9-12)17-5-2-6-24-17/h1-7,9,11H,8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXLFFSJVQDHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
![2-({1-[4-(Morpholin-4-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2941324.png)
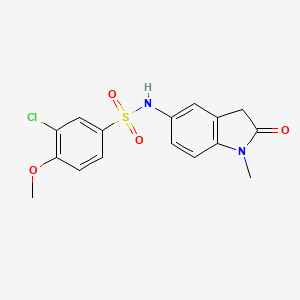
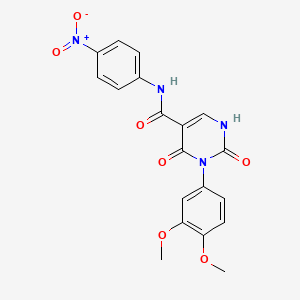
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2941328.png)
![2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941329.png)
![3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2941331.png)
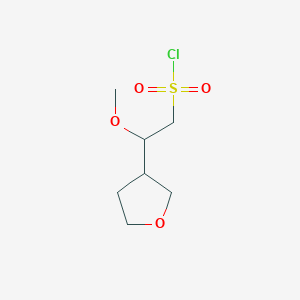


![2-[Methyl(7H-purin-6-yl)amino]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2941335.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2941338.png)

